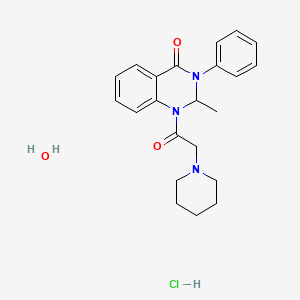
2,3-Dihydro-2-methyl-3-phenyl-1-(piperidinoacetyl)-4(1H)-quinazolinone HCl hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-2-methyl-3-phenyl-1-(piperidinoacetyl)-4(1H)-quinazolinone HCl hydrate is a complex organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-methyl-3-phenyl-1-(piperidinoacetyl)-4(1H)-quinazolinone HCl hydrate typically involves multi-step organic reactions. The process may start with the formation of the quinazolinone core, followed by the introduction of the piperidinoacetyl group and subsequent modifications to achieve the final product. Common reagents and conditions include:
Starting Materials: Anthranilic acid derivatives, phenylacetyl chloride, piperidine.
Reaction Conditions: Acidic or basic catalysts, controlled temperatures, and specific solvents.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are often employed to obtain the hydrate form.
化学反应分析
Types of Reactions
2,3-Dihydro-2-methyl-3-phenyl-1-(piperidinoacetyl)-4(1H)-quinazolinone HCl hydrate can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives.
Reduction: Formation of dihydroquinazolinone analogs.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different substituents.
科学研究应用
2,3-Dihydro-2-methyl-3-phenyl-1-(piperidinoacetyl)-4(1H)-quinazolinone HCl hydrate has been studied for various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 2,3-Dihydro-2-methyl-3-phenyl-1-(piperidinoacetyl)-4(1H)-quinazolinone HCl hydrate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Piperidinoacetyl Compounds: Molecules containing the piperidinoacetyl group.
Uniqueness
2,3-Dihydro-2-methyl-3-phenyl-1-(piperidinoacetyl)-4(1H)-quinazolinone HCl hydrate is unique due to its specific combination of functional groups and its potential biological activities.
属性
CAS 编号 |
16711-39-0 |
|---|---|
分子式 |
C22H28ClN3O3 |
分子量 |
417.9 g/mol |
IUPAC 名称 |
2-methyl-3-phenyl-1-(2-piperidin-1-ylacetyl)-2H-quinazolin-4-one;hydrate;hydrochloride |
InChI |
InChI=1S/C22H25N3O2.ClH.H2O/c1-17-24(18-10-4-2-5-11-18)22(27)19-12-6-7-13-20(19)25(17)21(26)16-23-14-8-3-9-15-23;;/h2,4-7,10-13,17H,3,8-9,14-16H2,1H3;1H;1H2 |
InChI 键 |
HNILUTUMKDATLF-UHFFFAOYSA-N |
规范 SMILES |
CC1N(C(=O)C2=CC=CC=C2N1C(=O)CN3CCCCC3)C4=CC=CC=C4.O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


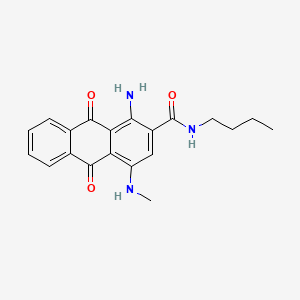

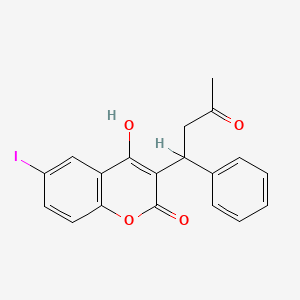

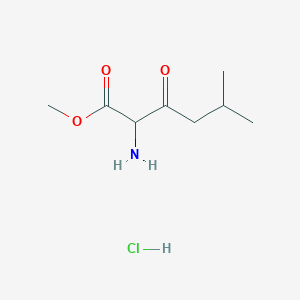
![1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime](/img/structure/B13738413.png)
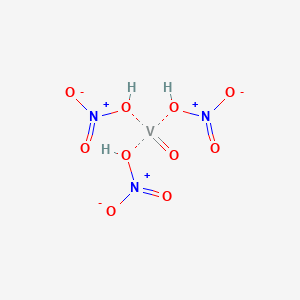
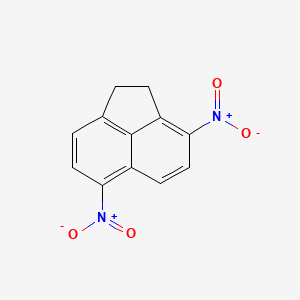
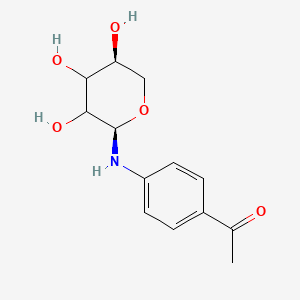
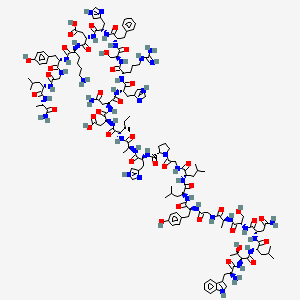
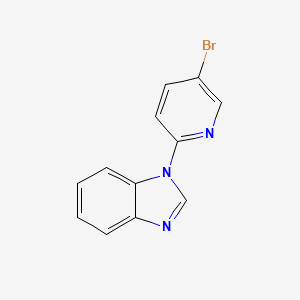
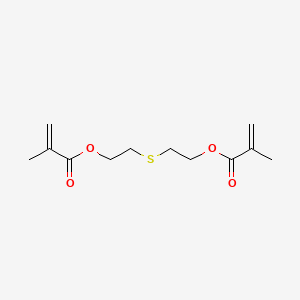
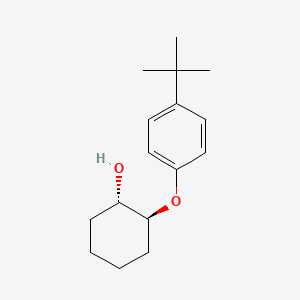
![4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride](/img/structure/B13738454.png)
